molecular formula C9H15NO5S B1201498 N-Acetyl-S-(2-carboxypropyl)cysteine CAS No. 73614-35-4

N-Acetyl-S-(2-carboxypropyl)cysteine

Cat. No.: B1201498
CAS No.: 73614-35-4
M. Wt: 249.29 g/mol
InChI Key: NCVHUCCOTCVUCB-MSZQBOFLSA-N
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Description

N-Acetyl-S-(2-carboxypropyl)cysteine, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO5S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Mechanism of Action

N-Acetyl-S-(2-carboxypropyl)cysteine has the molecular formula C9H15NO5SC_9H_{15}NO_5S and a molecular weight of approximately 249.29 g/mol. Its structure includes an acetyl group and a carboxypropyl side chain, contributing to its solubility and reactivity in biological systems. The compound is known to exhibit antioxidant properties, which involve scavenging reactive oxygen species (ROS) and modulating cellular defense mechanisms through pathways like Nrf2 activation .

Antioxidant Activity

This compound demonstrates significant antioxidant activity by activating the Nrf2 pathway, leading to increased expression of antioxidant enzymes. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

Detoxification Mechanisms

As a metabolite of acrylamide, this compound plays a vital role in detoxifying neurotoxic substances. It enhances the solubility of acrylamide metabolites through conjugation with glutathione, facilitating their excretion from the body. Studies indicate that it can mitigate cytotoxic effects in renal tubular epithelial cells, suggesting its protective role against environmental toxins .

Diagnostic Potential

Recent studies have identified this compound as a candidate metabolite for diagnosing ECHS1 deficiency, a metabolic disorder affecting mitochondrial fatty acid oxidation. Elevated levels of this compound in urine can serve as biomarkers for early diagnosis, highlighting its clinical significance .

ECHS1 Deficiency Diagnosis

A study involving patients with ECHS1 deficiency showed that elevated urinary levels of this compound correlated with the disorder's severity. The research involved biochemical and genetic analyses to establish its potential as a diagnostic marker .

Protective Effects Against Chemotherapy-Induced Toxicity

Another investigation explored the protective effects of this compound on renal cells exposed to cisplatin, a common chemotherapeutic agent. The compound was found to reduce DNA damage and activate repair pathways, indicating its therapeutic potential in reducing nephrotoxicity associated with cancer treatments .

Neurodegenerative Diseases

Research is ongoing into the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings suggest that it may inhibit the formation of protein aggregates associated with these conditions, offering a potential therapeutic avenue.

Environmental Protection

The compound has shown promise in enhancing cellular protection against oxidative damage caused by environmental pollutants like copper oxide nanoparticles. This underscores its potential utility as an environmental protectant .

Properties

CAS No.

73614-35-4

Molecular Formula

C9H15NO5S

Molecular Weight

249.29 g/mol

IUPAC Name

3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid

InChI

InChI=1S/C9H15NO5S/c1-5(8(12)13)3-16-4-7(9(14)15)10-6(2)11/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t5?,7-/m0/s1

InChI Key

NCVHUCCOTCVUCB-MSZQBOFLSA-N

SMILES

CC(CSCC(C(=O)O)NC(=O)C)C(=O)O

Isomeric SMILES

CC(CSC[C@@H](C(=O)O)NC(=O)C)C(=O)O

Canonical SMILES

CC(CSCC(C(=O)O)NC(=O)C)C(=O)O

Synonyms

N-acetyl-S-(2-carboxypropyl)cysteine
NACPC

Origin of Product

United States

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